molecular formula C12H9Cl2NO3S B14861185 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride

4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride

Cat. No.: B14861185
M. Wt: 318.2 g/mol
InChI Key: FIKYDTJDSGLSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 4-(benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by various aryl or alkyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products:

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfonate Derivatives: Formed from substitution with alcohols.

    Sulfonothioate Derivatives: Formed from substitution with thiols.

    Aryl or Alkyl Derivatives: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity and properties of these biomolecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to form stable sulfonamide bonds makes it a useful building block in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide, sulfonate, or sulfonothioate bonds. These reactions can modify the structure and function of target molecules, such as enzymes or receptors, by covalently attaching the sulfonyl group to specific amino acid residues or functional groups. This modification can inhibit or enhance the activity of the target molecule, depending on the nature of the interaction.

Comparison with Similar Compounds

    4-(Benzyloxy)pyridine: Lacks the sulfonyl chloride and chlorine substituents, making it less reactive in sulfonylation reactions.

    6-Chloropyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which affects its reactivity and applications.

    4-(Benzyloxy)-2-sulfonyl chloride: Lacks the chlorine substituent, which influences its chemical properties and reactivity.

Uniqueness: 4-(Benzyloxy)-6-chloropyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, along with the chlorine atom. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable derivatives sets it apart from similar compounds.

Properties

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

6-chloro-4-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C12H9Cl2NO3S/c13-11-6-10(7-12(15-11)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

FIKYDTJDSGLSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.